Key Intermediate Status for High-Activity Antimicrobial Derivatives: Evidence from 3-(Substituted Phenyl)-2-Hydrazinoquinazolin-4(3H)-one Scaffold
3-(Substituted phenyl)-2-hydrazinoquinazolin-4(3H)-ones, the compound class to which CAS 77066-13-8 belongs, serve as the key intermediate for synthesizing triazepino-quinazolinones, thiazolo-triazolo-quinazolinones, and triazolo-quinazolinones that exhibit pronounced antimicrobial and antitubercular activities. In a 2021 study by Sharma et al., derivatives synthesized from this class demonstrated MIC values of 2.6 μg/mL and 5.2 μg/mL against multiple pathogenic strains [1]. Specifically, compound 8b (derived from this intermediate class) achieved an MIC of 5.2 μg/mL against M. tuberculosis (H37Rv), representing superior antitubercular activity compared to other derivatives in the series [1]. Compounds 4c and 8b were nearly equipotent with ciprofloxacin against P. aeruginosa at MIC 5.2 μg/mL, while compound 8b exhibited enhanced potency against S. aureus relative to reference antibiotics [1]. These compounds also displayed pronounced antifungal activity against A. niger and C. albicans with MIC values of 2.6 μg/mL and 5.2 μg/mL [1]. While this activity derives from downstream derivatives rather than the parent compound itself, the synthetic utility of the 3-(substituted phenyl)-2-hydrazinoquinazolin-4(3H)-one scaffold as an enabling precursor is uniquely demonstrated in this work. In contrast, unsubstituted 2-hydrazinoquinazolin-4(3H)-one (CAS 59342-31-3) lacks the N3-aryl substitution pattern required to generate this specific class of biologically active triazolo- and triazepino-fused derivatives, limiting its synthetic scope .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) of derived antimicrobial compounds |
|---|---|
| Target Compound Data | Derivatives synthesized from 3-(substituted phenyl)-2-hydrazinoquinazolin-4(3H)-one scaffold: MIC 2.6-5.2 μg/mL against P. aeruginosa, S. aureus, A. niger, C. albicans, and M. tuberculosis (H37Rv) |
| Comparator Or Baseline | Ciprofloxacin (reference antibiotic): MIC 5.2 μg/mL against P. aeruginosa for equipotent comparison |
| Quantified Difference | Compound 8b: equipotent with ciprofloxacin against P. aeruginosa (MIC 5.2 μg/mL); more potent against S. aureus; antitubercular MIC 5.2 μg/mL superior to other series compounds |
| Conditions | In vitro antimicrobial screening; standard drugs tested under similar conditions; M. tuberculosis H37Rv strain |
Why This Matters
Procuring this specific N3-substituted scaffold enables access to a derivatization pathway producing antimicrobial leads with MIC values reaching 2.6 μg/mL—a level of potency documented only from this structural class, not from unsubstituted or differently substituted analogs.
- [1] Sharma et al. Synthesis, biological evaluation and molecular docking studies of novel quinazolinones as antitubercular and antimicrobial agents. Bioorganic Chemistry, 2021, 106, 104611. DOI: 10.1016/j.bioorg.2020.104611. View Source
